molecular formula C10H17NO3 B1267821 2-(4-Acetamidocyclohexyl)acetic acid CAS No. 2901-44-2

2-(4-Acetamidocyclohexyl)acetic acid

Cat. No.: B1267821
CAS No.: 2901-44-2
M. Wt: 199.25 g/mol
InChI Key: WFVBDJQHTIBXHZ-UHFFFAOYSA-N
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Description

2-(4-Acetamidocyclohexyl)acetic acid is a synthetic organic compound with potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory properties. The compound has the molecular formula C12H19NO3 and is systematically named as 2-(1-cyclohexyl-4-(acetamido)pentan-1-yl)acetic acid. Its unique structure imparts specific biological activities that make it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidocyclohexyl)acetic acid typically involves multiple steps starting from 1,4-cyclohexanedione. The synthetic route includes the following key reactions:

    Wittig Reaction: This reaction is used to form the carbon-carbon double bond.

    Condensation Reaction: This step involves the formation of the acetamido group.

    Catalytic Hydrogenation: This reaction is used to reduce the double bond and obtain the final product.

The reaction conditions are generally mild, involving temperatures ranging from 25°C to 80°C and atmospheric pressure. Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

    Hydrogenation of 4-nitrophenyl acetic acid: This step is carried out in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure.

    Further Hydrogenation: The reaction mixture is further hydrogenated at 50-60°C under 1-4 bar overpressure.

    Reflux in Hydrochloric Ethanol: The final step involves heating the reaction mixture to reflux in hydrochloric ethanol to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidocyclohexyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

The reaction conditions vary depending on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in the presence of a solvent such as tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: May result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Acetamidocyclohexyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Acetamidocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Cyclohexyl acetate: An ester used in the fragrance industry.

    Acetic acid: A simple carboxylic acid used in various industrial applications.

Uniqueness

2-(4-Acetamidocyclohexyl)acetic acid is unique due to its specific structure, which imparts anti-inflammatory properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, or cyclohexyl acetate, which is used in fragrances, this compound has significant therapeutic potential in medicine.

Properties

IUPAC Name

2-(4-acetamidocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBDJQHTIBXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951619
Record name {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-44-2, 2901-45-3
Record name NSC175383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC175382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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